molecular formula C15H21NO4 B2439175 N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide CAS No. 735306-90-8

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

Cat. No. B2439175
M. Wt: 279.336
InChI Key: UXJKJVKOSBFIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on metabolism and health. A-769662 has gained attention in the scientific community for its potential as a therapeutic agent for metabolic diseases such as obesity, diabetes, and cancer.

Scientific Research Applications

Chemoselective Synthesis

A study detailed the chemoselective acetylation of 2-aminophenol, showcasing a process optimization, mechanism, and kinetics for the synthesis of N-(2-hydroxyphenyl)acetamide derivatives. These derivatives are crucial intermediates in the natural synthesis of antimalarial drugs. The research demonstrated the efficacy of different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction, highlighting a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives

Another investigation synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study synthesized a series of compounds starting from the Leuckart reaction, with certain derivatives showing comparable activities to standard drugs. This suggests the presence of specific substituents like bromo, tert-butyl, and nitro groups enhances biological activity (Rani et al., 2016).

Antioxidant Activities of Phenols

Research into the antioxidant activities of phenols and catechols, including derivatives with tert-butyl groups, measured their hydrogen atom donating activities. The study's findings contribute to understanding the antioxidant potential of such phenolic compounds, with implications for their application in mitigating oxidative stress (Barclay et al., 1999).

Rhodium-Catalyzed Asymmetric Hydrogenation

A particular focus has been on the development of rigid P-chiral phosphine ligands containing tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation. These catalysts facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the chemical utility and application in drug synthesis processes (Imamoto et al., 2012).

properties

IUPAC Name

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJKJVKOSBFIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

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